molecular formula C16H9NO4 B12566550 6-Nitropyrene-1,9-diol CAS No. 192703-89-2

6-Nitropyrene-1,9-diol

Cat. No.: B12566550
CAS No.: 192703-89-2
M. Wt: 279.25 g/mol
InChI Key: KYROJEIDPHITPP-UHFFFAOYSA-N
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Description

6-Nitropyrene-1,9-diol is a derivative of pyrene, a polycyclic aromatic hydrocarbon (PAH). This compound is characterized by the presence of a nitro group (-NO2) and two hydroxyl groups (-OH) attached to the pyrene ring system. Pyrene derivatives are known for their photophysical and electronic properties, making them valuable in various fields of research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitropyrene-1,9-diol typically involves the nitration of pyrene followed by hydroxylation.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and hydroxylation processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 6-Nitropyrene-1,9-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Nitropyrene-1,9-diol has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Studied for its interactions with biological macromolecules, including DNA and proteins.

    Medicine: Investigated for its potential use in drug development and as a probe for studying biological processes.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Nitropyrene-1,9-diol involves its interaction with molecular targets such as DNA and proteins. The nitro group can undergo metabolic activation to form reactive intermediates that can bind to DNA, leading to mutagenic and carcinogenic effects. The hydroxyl groups enhance its solubility and reactivity, facilitating its interactions with biological molecules .

Comparison with Similar Compounds

Uniqueness: 6-Nitropyrene-1,9-diol is unique due to the presence of both nitro and hydroxyl groups, which confer distinct chemical and biological properties. Its dual functionalization allows for diverse reactivity and applications, setting it apart from other nitro-PAHs .

Properties

CAS No.

192703-89-2

Molecular Formula

C16H9NO4

Molecular Weight

279.25 g/mol

IUPAC Name

6-nitropyrene-1,9-diol

InChI

InChI=1S/C16H9NO4/c18-13-6-2-8-1-3-9-12(17(20)21)5-4-10-14(19)7-11(13)15(8)16(9)10/h1-7,18-19H

InChI Key

KYROJEIDPHITPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC3=C2C4=C1C=CC(=C4C=C3O)O)[N+](=O)[O-]

Origin of Product

United States

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